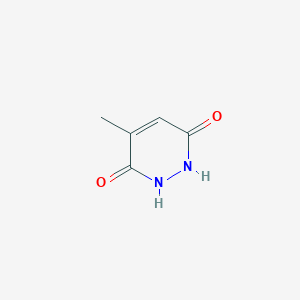

4-Methylpyridazine-3,6-diol

説明

Significance of the Pyridazine (B1198779) Core in Chemical Sciences

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry. researchgate.netunifr.ch Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial effects. researchgate.netamazonaws.com The presence of the nitrogen atoms imparts unique physicochemical properties, such as increased polarity and hydrogen bonding capabilities, which are crucial for molecular recognition and interaction with biological targets. researchgate.net The ease of functionalization at various positions on the pyridazine ring makes it an attractive building block for the synthesis of novel compounds with tailored properties. researchgate.net

Historical Context of 4-Methylpyridazine-3,6-diol Research

The journey into the world of pyridazines began in the late 19th century. While the parent compound, pyridazine, was first named by Knorr, it was Fischer who synthesized the first substituted derivatives. researchgate.net The unsubstituted pyridazine was later synthesized by Tauber. researchgate.net

Specific research on this compound, also known by its synonym methylmaleic hydrazide, has early roots in the exploration of reactions of substituted maleic anhydrides. A notable synthesis involves the reaction of citraconic anhydride (B1165640) (methylmaleic anhydride) with hydrazine (B178648) sulphate in boiling water. chemicalbook.com This reaction provides a direct pathway to the this compound structure.

A key chemical feature of this compound is its existence in tautomeric forms. It can exist in the diol form (this compound) or the more stable keto form, 4-methyl-1,2-dihydropyridazine-3,6-dione. This keto-enol tautomerism is a common characteristic of hydroxypyridazines and significantly influences their chemical reactivity and biological activity.

Current Research Landscape and Future Directions for this compound

Current research on this compound itself is somewhat limited, with many studies focusing on the broader class of pyridazinones. However, the existing literature points towards its primary role as a versatile precursor in the synthesis of more complex molecules. For instance, it is a key starting material for the synthesis of 3,6-dichloro-4-methylpyridazine (B106839), a valuable intermediate in the development of various biologically active compounds. The reaction is typically carried out by refluxing this compound with phosphorus oxychloride.

The future of research on this compound likely lies in its continued use as a scaffold for the synthesis of novel derivatives with potential applications in medicinal and agricultural chemistry. The exploration of its unique tautomeric properties could lead to the design of smart materials or probes that respond to changes in their environment. Further investigation into the biological activities of this compound and its derivatives is warranted, given the broad spectrum of activities observed for the parent pyridazinone class.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(8)6-7-5(3)9/h2H,1H3,(H,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVYOWFNXMHVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206157 | |

| Record name | 4-Methylpyridazine-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5754-18-7 | |

| Record name | 1,2-Dihydro-4-methyl-3,6-pyridazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5754-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpyridazine-3,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005754187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-4-methylpyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dihydroxy-4-methylpyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpyridazine-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridazine-3,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylpyridazine 3,6 Diol and Its Derivatives

Established Synthetic Routes for 4-Methylpyridazine-3,6-diol

Condensation Reactions for this compound Synthesis

A primary and straightforward method for synthesizing pyridazine (B1198779) derivatives involves the condensation reaction of a dicarbonyl compound with hydrazine (B178648). In the case of this compound, the synthesis can be achieved through the reaction of maleic anhydride (B1165640) with hydrazine monohydrate. This reaction, typically conducted in a solvent like ethanol (B145695) and acetic acid under reflux conditions, yields pyridazine-3,6-dione, which can then be further modified. rjptonline.org

Ring Closure Reactions in this compound Synthesis

Ring closure reactions are fundamental in forming the heterocyclic structure of pyridazines. These reactions often involve the intramolecular cyclization of a precursor molecule. While specific examples detailing the ring closure for this compound are not extensively documented in the provided results, the general principle involves forming the pyridazine ring from an acyclic precursor containing the necessary nitrogen and carbon atoms. This can be part of a multi-step synthesis where the final step is the cyclization to form the desired diol.

Synthesis from 2,5-dichloropyridine (B42133)

A described synthetic pathway for this compound involves a two-step process starting from 2,5-dichloropyridine. The initial step is the reaction of 2,5-dichloropyridine with sodium formate, which results in the formation of 2,5-dichloropyridine-4-formate. Subsequently, this intermediate is treated with silver nitrite (B80452) to yield this compound.

Synthesis from 4-methyl-3,6-pyridazinediol using Phosphorous Oxychloride

A common method for the synthesis of dichloropyridazine derivatives involves the treatment of the corresponding diol with a chlorinating agent like phosphorous oxychloride (POCl₃). Specifically, 3,6-dichloro-4-methylpyridazine (B106839) is synthesized by refluxing 4-methyl-3,6-pyridazinediol in phosphorous oxychloride. chemicalbook.comgoogleapis.com The excess POCl₃ is typically removed under vacuum, and the residue is then neutralized. This reaction is a key step in producing precursors for a variety of other pyridazine derivatives. rjptonline.orgchemicalbook.comjpionline.org The reaction conditions, such as temperature and duration, can be optimized to achieve high yields. For instance, refluxing for 5-7 hours at temperatures ranging from 80°C to the reflux temperature of the mixture has been reported. chemicalbook.comgoogleapis.com

Table 1: Synthesis of 3,6-dichloro-4-methylpyridazine from 4-methyl-3,6-pyridazinediol

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 4-methyl-3,6-pyridazinediol | Phosphorous oxychloride | Reflux, 7 h | 3,6-dichloro-4-methylpyridazine | 89% | chemicalbook.com |

| 4-methyl-3,6-pyridazinediol | Phosphorous oxychloride | Reflux at 80°C, 5 h | 3,6-dichloro-4-methylpyridazine | Not specified | googleapis.com |

Novel Synthetic Approaches for this compound Analogues

Multi-component Reactions for Pyrimido[4,5-c]pyridazine (B13102040) Derivatives

Multi-component reactions (MCRs) have emerged as an efficient and atom-economical strategy for the synthesis of complex heterocyclic systems, including pyrimido[4,5-c]pyridazine derivatives. These one-pot reactions involve the combination of three or more reactants to form a product that incorporates substantial portions of all starting materials. tubitak.gov.tr

One such approach involves a three-component reaction of barbituric acid or thiobarbituric acid with arylglyoxals and hydrazine hydrate (B1144303) in the presence of a catalytic amount of ZrOCl₂·8H₂O as a green Lewis acid catalyst. growingscience.com This method allows for the synthesis of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their thio-analogues at ambient temperature in water. growingscience.com

Another reported MCR for the synthesis of pyrimido[4,5-c]pyridazine derivatives involves the reaction of acetoacetate (B1235776) or diethyl malonate with aromatic 1,2-diketones. researchgate.net This method has been used to produce various substituted pyrimido[4,5-c]pyridazines. researchgate.net Furthermore, new 3-aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones have been synthesized via a regiospecific one-pot reaction of N-methylbarbituric acid with arylglyoxal monohydrates in the presence of hydrazine dihydrochloride. tubitak.gov.tr

Table 2: Examples of Multi-component Reactions for Pyrimido[4,5-c]pyridazine Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Barbituric acid/thiobarbituric acid, arylglyoxals, hydrazine hydrate | ZrOCl₂·8H₂O, water, ambient temperature | 3-Arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones | growingscience.com |

| Acetoacetate/diethyl malonate, aromatic 1,2-diketones | Not specified | Pyrimido[4,5-c]pyridazine derivatives | researchgate.net |

| N-methylbarbituric acid, arylglyoxal monohydrates, hydrazine dihydrochloride | Ethanol, 50°C | 3-Aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones | tubitak.gov.tr |

Cycloaddition Reactions with Diazomethane (B1218177) for Pyridazine-4-carboxylates

Cycloaddition reactions are a powerful tool for the construction of heterocyclic rings. The [3+2] cycloaddition of diazomethane with suitable dipolarophiles is a well-established method for synthesizing pyrazole (B372694) derivatives, and this strategy can be extended to the synthesis of pyridazine precursors. researchgate.net Specifically, the reaction of diazomethane with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of pyrazole intermediates which can be further transformed into pyridazine systems. wikipedia.org

A notable approach involves a three-step procedure starting from 2,3-disubstituted 2-cyclopropenecarboxylates. researchgate.net These compounds react with diazomethane to form 2,3-diazabicyclo[3.1.0]hex-2-ene adducts. researchgate.net The regio- and stereoselectivity of this cycloaddition have been investigated. researchgate.net Subsequent isomerization of these bicyclic adducts, facilitated by a base such as sodium methoxide, yields 1,4-dihydropyridazine derivatives. researchgate.net The final step is the oxidation of these dihydropyridazines, for instance with potassium permanganate (B83412), to afford the target pyridazine-4-carboxylates. researchgate.net

Another strategy utilizes the reaction of diazomethane with cyclopropene-1-carboxylates or 1-trimethylsilylcyclopropenes to produce pyrazolines. researchgate.net These pyrazolines can then rearrange to form diazo-compounds, which are versatile intermediates in organic synthesis. researchgate.net

The table below summarizes the key steps in the synthesis of pyridazine-4-carboxylates using diazomethane.

| Step | Reactants | Intermediate/Product | Reagents/Conditions |

| 1 | 2,3-disubstituted 2-cyclopropenecarboxylates, Diazomethane | 2,3-diazabicyclo[3.1.0]hex-2-ene adducts | Cycloaddition |

| 2 | 2,3-diazabicyclo[3.1.0]hex-2-ene adducts | 1,4-dihydropyridazine derivatives | Sodium methoxide |

| 3 | 1,4-dihydropyridazine derivatives | Pyridazine-4-carboxylates | Potassium permanganate (oxidation) |

Catalyst-free Annulation Processes for Dihydropyridazines

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it reduces the environmental impact and cost of chemical processes. An efficient catalyst-free annulation process for the synthesis of 1,4-dihydropyridazines has been reported, involving the reaction between propargylic alcohols and hydrazones. oup.com This reaction proceeds in the presence of a base like cesium carbonate (Cs₂CO₃) and tolerates a wide variety of propargylic alcohols and hydrazones, affording the corresponding 1,4-dihydropyridazines in moderate to good yields. oup.com

Furthermore, catalyst-free Hantzsch reactions in aqueous media have been developed for the synthesis of 1,4-dihydropyridines, a related class of heterocycles. tandfonline.com These reactions can be carried out in a sealed vessel, and after simple filtration, the products are isolated in good to excellent yields, with the filtrate being recyclable. tandfonline.com Another environmentally friendly, catalyst-free protocol for synthesizing functionalized 1,4-dihydropyridine (B1200194) derivatives involves a four-component reaction under ultrasonic irradiation in aqueous ethanol. rsc.org This method achieves excellent yields without the need for hazardous organic solvents or catalysts. rsc.org Similarly, a simple condensation of barbituric acid, an aldehyde, and ammonium (B1175870) acetate (B1210297) in water under catalyst-free conditions yields dihydropyridine (B1217469) derivatives in excellent yields and purity. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyridazine derivatives to develop more sustainable and environmentally friendly processes. One such approach involves the use of ionic liquids as reaction media for inverse-electron-demand Diels-Alder reactions between 1,2,4,5-tetrazines and dienophiles. sioc-journal.cn This method significantly reduces reaction times and increases product yields compared to conventional methods. sioc-journal.cn The ionic liquids can also be recycled multiple times without a significant loss in product yield. sioc-journal.cn

Solvent-free synthesis is another key aspect of green chemistry. A highly efficient, one-pot, three-component reaction for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been developed under solvent-free conditions using triethylamine (B128534) (Et₃N) as a catalyst. rsc.org This methodology offers high regioselectivity, short reaction times, and easy purification. rsc.org

Biocatalysis also presents a green alternative for producing pyridazine precursors. For instance, the synthesis of 2,6-bis(hydroxymethyl)pyridine, a valuable precursor, can be achieved from 2,6-lutidine using enzymatic catalysis, which offers a more streamlined and environmentally benign route compared to traditional multi-step chemical syntheses that use strong oxidizing and reducing agents. rsc.org

The following table highlights some green chemistry approaches in the synthesis of pyridazine and related heterocyclic compounds.

| Approach | Key Features | Example Application |

| Ionic Liquids | Reduced reaction time, increased yield, recyclable media | Synthesis of pyridazine derivatives via Diels-Alder reactions sioc-journal.cn |

| Solvent-free Synthesis | High regioselectivity, short reaction times, easy purification | One-pot synthesis of imidazo[1,2-a]pyridine derivatives rsc.org |

| Biocatalysis | Streamlined synthesis, environmentally benign | Synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine rsc.org |

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The synthesis of enantiomerically pure chiral pyridazine derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Copper-catalyzed asymmetric hetero-Diels-Alder reactions have been employed for the efficient synthesis of chiral pyridazine derivatives. thieme-connect.com This method involves the reaction of an in situ generated electron-deficient 1,2-diaza-1,3-diene with an electron-rich alkene, yielding chiral pyridazines in excellent yields and high enantioselectivities. thieme-connect.com Another strategy is the enantioselective synthesis of SK&F 93505, a key intermediate for cardiotonic agents, which demonstrates the application of enantioselective methods in producing medicinally relevant pyridazine derivatives. sarpublication.com

Determining the enantiomeric purity of a chiral compound is crucial. Chiral derivatization is a technique used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using standard analytical methods like HPLC or NMR spectroscopy. wikipedia.org A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with the chiral analyte to form these diastereomers. chiralpedia.com

For pyridazinone derivatives containing a 2-hydroxymethylpyrrolidino moiety, chiral HPLC on columns such as Chiralcel OJ and OF has been successfully used to separate the enantiomers. nih.gov The mobile phase typically consists of a mixture of hexane, ethanol, and 2-propanol. nih.gov Another approach involves reacting the chiral analyte with an enantiopure CDA, such as (R)-(-)-myrtenal or (S)-(+)-Mosher's acid, to form diastereomeric derivatives that can be analyzed by NMR spectroscopy to determine the enantiomeric excess. acs.org

The following table outlines common chiral derivatization and resolution techniques for pyridazine derivatives.

| Technique | Method | Application |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (e.g., Chiralcel OJ, OF) | Resolution of 4,5-disubstituted 3(2H)-pyridazinone derivatives nih.gov |

| Chiral Derivatization with NMR Analysis | Reaction with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, followed by NMR analysis | Determination of enantiomeric purity of chiral amines and alcohols acs.org |

| Lipase-catalyzed Acetylation | Enantioselective acetylation of racemic alcohols using a lipase (B570770) catalyst | Resolution of racemic 1-(2-pyridyl)ethanols acs.org |

Enantioselective Total Synthesis Strategies

Process Optimization and Scale-Up in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization and scale-up to ensure safety, efficiency, and economic viability. mt.com Key aspects of process optimization include improving reaction conditions, increasing yields, and simplifying purification procedures.

Process optimization often involves a Design of Experiments (DoE) approach to systematically investigate the effects of various process parameters on the reaction outcome. mt.com Parameters such as reaction time, temperature, solvent volume, and catalyst loading are critical factors that can be optimized to improve yield and purity. thaiscience.info For example, in the synthesis of succinyl disalicylic acid, it was found that increasing the addition rate of a reactant and decreasing the reaction time resulted in a higher yield. thaiscience.info

The table below summarizes key considerations for the process optimization and scale-up of pyridazine synthesis.

| Parameter | Objective | Example |

| Yield Improvement | Increase the amount of desired product obtained from a given amount of starting material. | Optimizing the formation of a pyridazin-3-one intermediate increased the overall yield from 12% to 32%. acs.org |

| Purity Enhancement | Reduce the level of impurities in the final product. | A new catalytic coupling process improved the purity of an intermediate to >95%, eliminating the need for chromatographic purification. acs.org |

| Process Efficiency | Reduce reaction time, energy consumption, and the number of synthetic steps. | Using ionic liquids as a reaction medium for pyridazine synthesis reduced the reaction time from 13 days to 6 hours. sioc-journal.cn |

| Scalability | Ensure the process is safe, reproducible, and economical at a larger scale. | The optimized synthesis of a pyridazinyl imidazolidinone intermediate was successfully scaled up to produce 157 kg. acs.org |

Reactivity and Mechanistic Studies of 4 Methylpyridazine 3,6 Diol

Reaction Mechanisms and Pathways of 4-Methylpyridazine-3,6-diol

The reactivity of this compound and its derivatives is characterized by the interplay of the pyridazine (B1198779) ring and its substituents. The diazine structure is generally less reactive towards electrophiles compared to pyridine (B92270) derivatives. dur.ac.uk Electrophilic attack typically occurs at a ring nitrogen atom, leading to the formation of diazinium cations. dur.ac.uk

The oxidation of pyridazine derivatives is a key transformation for achieving different functional groups. In a multi-step synthesis of substituted methyl pyridazine-4-carboxylates, the final step involves the oxidation of a 1,4-dihydropyridazine intermediate. researchgate.net This transformation is effectively carried out using potassium permanganate (B83412) to yield the target aromatic pyridazine. researchgate.net

While direct oxidation studies on this compound are not extensively detailed, research on related methyl-substituted heterocycles provides insight. For instance, the selective aerobic oxidation of methylpyridines to pyridinecarboxylic acids has been accomplished using a radical catalyst system involving N-hydroxyphthalimide (NHPI) in the presence of cobalt (II) and/or manganese (II) salts. acs.orgresearchgate.net In these studies, 4-methylpyridine (B42270) was observed to be significantly less susceptible to oxidation than 3-methylpyridine. acs.orgresearchgate.net This suggests that the position of the methyl group on the heterocyclic ring plays a crucial role in its reactivity towards oxidation.

A summary of a relevant oxidation reaction is presented below:

| Starting Material | Reagents | Product | Yield | Reference |

| 1,4-Dihydropyridazine derivative | Potassium Permanganate | Methyl pyridazine-4-carboxylate | Not specified | researchgate.net |

| 3-Methylpyridine | NHPI, Co(OAc)₂, Mn(OAc)₂, Air (20 atm) | 3-Pyridinecarboxylic acid | 85% | acs.orgresearchgate.net |

| 4-Methylpyridine | NHPI, Co(OAc)₂, Mn(OAc)₂ | 4-Pyridinecarboxylic acid | 70% (in co-oxidation) | acs.orgresearchgate.net |

This table presents data for related compounds to illustrate typical oxidation reactions of methyl-substituted nitrogen heterocycles.

Isomerization reactions are critical in the synthesis of pyridazine frameworks, particularly from bicyclic precursors. A notable pathway involves the reaction of cyclopropene (B1174273) derivatives with diazomethane (B1218177), which forms adducts with a 2,3-diazabicyclo[3.1.0]hex-2-ene structure. researchgate.net These bicyclic adducts can then be isomerized into 1,4-dihydropyridazine derivatives. researchgate.net This specific isomerization is facilitated by the action of sodium methoxide. researchgate.net

Furthermore, studies have shown that 3,5-disubstituted 1,4-dihydropyridazine-4-carboxylic acid esters can undergo isomerization into 2,5-dihydropyridazine-4-carboxylate derivatives. researchgate.net This transformation, which can be catalyzed by a small amount of mineral acid or a strong base at room temperature, is considered a prototropic rearrangement involving two successive 1,2-hydride shifts. researchgate.net The direction of this isomerization is dictated by the greater thermodynamic stability of the isomer that contains a β-aminoacrylate fragment. researchgate.net

Oxidation Reactions and Product Characterization

Derivatization Strategies for Functionalization of this compound

The functionalization of the this compound scaffold is essential for synthesizing a diverse range of molecules with potential applications in medicinal chemistry and material science.

The synthesis of pyridazine derivatives often involves building the heterocyclic ring from acyclic precursors, thereby incorporating desired hydroxy and methyl groups. For example, the synthesis of 6-methylpyridine-3,4-diol has been achieved starting from ethyl acetoacetate (B1235776) through a multi-step sequence that includes ketal protection, reduction, oxidation, olefination, dihydroxylation, and final cyclization. clockss.org

Another strategy involves the modification of a pre-existing pyridazine ring. Pyrido[3,4-c]pyridazine-3,8-dione, a more complex heterocyclic system, has been prepared from a 4-methyl pyridazine-6-one derivative. mdpi.com This synthesis involves the condensation of the methyl group with dimethylformamide dimethylacetal (DMFDMA) to form an enamine intermediate, which then undergoes further reaction and cyclization. mdpi.com In other contexts, hydroxyl-containing moieties have been introduced to heterocyclic rings through nucleophilic substitution reactions, such as the conversion of a thione with 2-bromoethanol (B42945) or 3-bromopropane-1,2-diol. rsc.org

Halogenation of the pyridazine-3,6-diol core is a common and crucial derivatization strategy, as the resulting halogenated pyridazines are versatile intermediates for further functionalization via nucleophilic substitution reactions. dur.ac.uk The hydroxyl groups of pyridazine-3,6-diols can be converted to chloro groups using reagents like phosphorus oxychloride. dur.ac.ukamazonaws.com

For instance, 3,6-dichloro-4-methylpyridazine (B106839) is a known halogenated analogue. The synthesis of the related 2,6-dichloro-3-cyano-4-methylpyridine is achieved by reacting 6-hydroxy-3-cyano-4-methylpyrid-2-one with phosphorus oxychloride. google.com Similarly, the synthesis of 3,4,5,6-tetrachloropyridazine has been reported from 4,5-dichloropyridazine-3,6-diol (B189355) by heating with phosphorus oxychloride. dur.ac.uk This highlights a general and effective method for producing polychlorinated pyridazines from their hydroxylated precursors.

| Starting Material | Reagent | Product | Reference |

| 4,5-Dichloropyridazine-3,6-diol | Phosphorus oxychloride | 3,4,5,6-Tetrachloropyridazine | dur.ac.uk |

| 1,2-Dihydroxypyridazine-3,6-dione | Phosphorus oxychloride | 3,6-Dichloropyridazine | amazonaws.com |

| 6-Hydroxy-3-cyano-4-methylpyrid-2-one | Phosphorus oxychloride | 2,6-Dichloro-3-cyano-4-methylpyridine | google.com |

Introduction of Hydroxy and Methyl Moieties

Catalytic Applications of this compound in Organic Transformations

While this compound itself is primarily studied as a synthetic building block, the broader class of pyridine and pyridazine derivatives has found applications in catalysis. smolecule.com For example, 4-methylpyridine N-oxide has been utilized as an organocatalyst for the amine-free phosphorylation of various alcohols, proceeding under mild, room-temperature conditions. jst.go.jp Additionally, ruthenium(II) complexes that incorporate Schiff base ligands containing a pyridine moiety have been shown to be effective catalysts for the transfer hydrogenation of ketones. researchgate.net However, direct catalytic applications where this compound serves as the primary catalyst are not extensively documented in the literature. Its value in catalysis is more commonly realized through its use as a precursor for ligands or more complex molecules.

Role in Catalytic Dehydrogenation

There is no direct evidence in the reviewed literature of this compound itself undergoing catalytic dehydrogenation or acting as a catalyst or ligand in such processes. Catalytic dehydrogenation is a significant transformation for nitrogen-containing heterocycles and diols, often employing transition metal complexes to facilitate the removal of hydrogen. For instance, ruthenium and iridium complexes have been shown to be effective in the dehydrogenation of various N-heterocycles and diols. mdpi.comarabjchem.org These reactions typically lead to the formation of unsaturated or aromatic systems, or in the case of diols, can yield lactones. mdpi.com

While the fundamental principles of catalytic dehydrogenation are well-established, studies specifically investigating the behavior of this compound in this context are not apparent. Research in this area has focused on other substituted pyridazines or different classes of heterocyclic compounds. mdpi.com

Transition Metal-Catalyzed Reactions

The application of this compound in transition metal-catalyzed reactions is primarily as a precursor or starting material for the synthesis of other pyridazine derivatives. chemicalbook.com For example, it can be converted to 3,6-dichloro-4-methylpyridazine, a more reactive intermediate for subsequent cross-coupling reactions. chemicalbook.com

The broader family of pyridazine compounds has been explored in coordination chemistry, where they can act as ligands for transition metals, forming stable complexes. The electron-deficient nature of the pyridazine ring can influence the electronic properties of a metal center, which is a key aspect in catalysis. However, specific studies detailing the synthesis of transition metal complexes with this compound as a ligand and their subsequent catalytic activity are not prominently featured in scientific reports. The focus has generally been on other substituted pyridines and pyridazines in the development of catalysts for various organic transformations. researchgate.net

Spectroscopic and Advanced Characterization Techniques for 4 Methylpyridazine 3,6 Diol

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. For 4-Methylpyridazine-3,6-diol, these methods are crucial for identifying the predominant tautomeric form and characterizing its structural framework.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals characteristic absorption bands for specific functional groups. For the more stable dione (B5365651) tautomer of this compound, the FTIR spectrum is expected to be dominated by vibrations of the N-H, C=O, and C=C bonds.

The O-H stretching vibrations of the diol form, typically appearing as a broad band around 3200-3600 cm⁻¹, would be absent or of low intensity if the dione form predominates. Instead, N-H stretching vibrations from the hydrazide moiety are expected in the 3100-3300 cm⁻¹ region. Strong absorption bands corresponding to the stretching of the two C=O groups are anticipated in the 1650-1750 cm⁻¹ range. researchgate.netscifiniti.com The C=C double bond and C-N stretching vibrations within the ring would appear in the 1400-1650 cm⁻¹ fingerprint region. ias.ac.in Vibrations involving the methyl group, such as symmetric and asymmetric C-H bending, would also be present. researchgate.net

Table 1: Predicted FTIR Characteristic Bands for 4-Methylpyridazine-3,6-dione

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH- | 3100 - 3300 |

| C-H Stretch (aromatic) | C-H | 3000 - 3100 |

| C-H Stretch (methyl) | -CH₃ | 2850 - 3000 |

| C=O Stretch | Carbonyl | 1650 - 1750 (strong) |

| C=C Stretch | Ring | 1550 - 1650 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While C=O and O-H bonds typically show strong bands in FTIR, C=C and other symmetric non-polar bonds often produce strong signals in Raman spectra. scifiniti.com

For this compound, the Raman spectrum would be expected to show strong bands for the C=C ring stretching vibrations. The symmetric stretching of the C=O groups would also be Raman active. The ring breathing mode, a collective vibration of the entire ring system, is a characteristic feature in the Raman spectra of heterocyclic compounds and would be expected for this molecule. ias.ac.inaip.org

FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity of atoms can be unambiguously determined.

For this compound, the spectra would confirm the presence of the methyl group and the single proton on the pyridazine (B1198779) ring. The chemical shifts of the N-H or O-H protons would be highly dependent on the solvent, concentration, and temperature, and their exchange with deuterium (B1214612) in D₂O can be used for their assignment. libretexts.org Based on data from similar structures like 6-Methylpyridine-2,4-diol, specific chemical shift ranges can be predicted. vulcanchem.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | 2.2 - 2.5 | Singlet |

| Ring C-H | 5.5 - 6.5 | Singlet |

The ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule. The carbonyl carbons of the dione tautomer are expected to resonate significantly downfield (160-180 ppm). The methyl carbon would appear far upfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 - 20 |

| Ring C-H | 100 - 115 |

| Ring C-CH₃ | 135 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

The molecular formula of this compound is C₅H₆N₂O₂, corresponding to a molecular weight of 126.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 126. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be seen at m/z = 127.

The fragmentation of the molecule would likely proceed through pathways common to cyclic hydrazides. This could include the loss of small, stable molecules or radicals. A plausible fragmentation pathway could involve the loss of a methyl radical, carbon monoxide, or isocyanic acid (HNCO).

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Plausible Loss |

|---|---|---|

| 126 | [C₅H₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₄H₃N₂O₂]⁺ | Loss of ·CH₃ |

| 98 | [C₄H₆N₂O]⁺˙ | Loss of CO |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

Theoretical calculations can be used to determine the most stable three-dimensional structure of this compound. Studies on the parent pyridazine molecule have shown it to possess a planar ring structure. aip.orgcore.ac.uk It is highly probable that the ring of the dione tautomer of this compound is also planar or nearly planar to maximize conjugation.

Conformational analysis would focus on the orientation of the exocyclic groups. The primary degree of freedom would be the rotation of the methyl group. Computational methods can calculate the energy barrier for this rotation. The planarity of the N-H bonds relative to the ring can also be investigated to find the global minimum energy conformation. These theoretical models provide a powerful basis for interpreting experimental spectroscopic results.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deaiu.edu This technique provides detailed insights into the electronic structure of a molecule.

An NBO analysis for this compound would involve examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). uni-muenchen.de A higher E(2) value indicates a more significant interaction, which is crucial for understanding molecular stability, charge delocalization, and hyperconjugative effects. For example, in studies of similar pyridazine derivatives, NBO analysis has been used to identify key donor-acceptor interactions, such as those involving the lone pairs of nitrogen and oxygen atoms and the π* anti-bonding orbitals of the ring system, which stabilize the molecule. mdpi.comtandfonline.com

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For various pyridazine derivatives, the HOMO-LUMO gap has been calculated using DFT methods to predict their reactivity. gsconlinepress.commdpi.com Such an analysis for this compound would provide valuable information on its electronic properties and susceptibility to chemical reactions. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, are typically derived from the HOMO and LUMO energy values. gsconlinepress.com

Spectroscopic Data Prediction and Validation

Computational methods, particularly DFT, are widely used to predict spectroscopic data, such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. tandfonline.comnih.gov Theoretical calculations allow for the assignment of vibrational modes and the interpretation of electronic transitions observed in experimental spectra. nih.gov

For this compound, a theoretical spectroscopic study would involve optimizing the molecule's geometry and then calculating its vibrational frequencies and electronic excitation energies. tandfonline.com The predicted spectra could then be compared with experimental data for validation. For instance, calculated FT-IR spectra help in assigning specific peaks to the stretching and bending vibrations of functional groups within the molecule. Similarly, Time-Dependent DFT (TD-DFT) calculations are used to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic transitions between orbitals like the HOMO and LUMO. science.gov While such studies are common for many heterocyclic compounds, specific predictive data for this compound is not currently published.

Medicinal Chemistry and Pharmacological Potential of 4 Methylpyridazine 3,6 Diol

Biological Activities of 4-Methylpyridazine-3,6-diol and its Derivatives

The pyridazine (B1198779) scaffold is a significant feature in a number of pharmaceutical compounds and its derivatives have been reported to possess a wide range of pharmacological activities. researchgate.net These activities include antimicrobial, anti-inflammatory, antioxidant, anticancer, antiviral, and analgesic properties. researchgate.netrjptonline.org The exploration of this compound and its derivatives has revealed a spectrum of biological effects, making it a compound of interest in medicinal chemistry.

Derivatives of this compound have demonstrated notable antimicrobial activity against a variety of pathogens. researchgate.net The structural framework of pyridazine is a key component in several antibacterial agents. researchgate.net

For instance, a series of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro antibacterial activity. Many of these compounds showed significant activity against both gram-positive and gram-negative organisms, with their efficacy compared to standard drugs like ciprofloxacin. researchgate.net In another study, novel pyridazinone derivatives were synthesized and screened against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Two compounds, in particular, were found to be potent against MRSA, Pseudomonas aeruginosa, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values in the range of 3.74–8.92 µM. mdpi.com

The antimicrobial activity of pyridazine derivatives is often attributed to the inhibition of essential microbial enzymes. For example, some pyridazine derivatives have been identified as dihydrofolate reductase (DHFR) inhibitors, an important target in antimicrobial therapy. researchgate.netjpionline.org

The following table summarizes the antimicrobial activity of selected pyridazine derivatives:

Antimicrobial Activity of Pyridazine Derivatives| Compound/Derivative | Target Organism(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | researchgate.net |

| Pyridazinone derivatives 7 and 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC: 3.74–8.92 µM | mdpi.com |

| Hydrazone derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | Highest biological activity in its series | nih.gov |

| Diphenylpyridazine analogs (e.g., AJ27) | S. aureus, M. luteus, E. coli, P. aeruginosa, Fungi | Good broad-spectrum activity (MIC: 7.8 to 500 µg/ml) | rjptonline.org |

Pyridazine derivatives have been investigated for their anti-inflammatory potential, with many compounds showing promising results. researchgate.netnih.gov The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.govnih.gov

A series of 6-substituted-3(2H)-pyridazinone derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov One derivative, 6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone, demonstrated anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov This highlights that modifications at the 6th position of the 3(2H)-pyridazinone ring can significantly influence anti-inflammatory effects. nih.gov

Furthermore, some pyridazine derivatives have been identified as selective COX-2 inhibitors. nih.govnih.gov COX-2 is an inducible enzyme responsible for inflammatory events, and its selective inhibition is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, certain pyrazole (B372694)–pyridazine hybrids have shown notable and selective COX-2 inhibitory activities with mild COX-1 inhibition. nih.gov

The anti-inflammatory potential of pyridazinone derivatives has also been linked to the inhibition of phosphodiesterase 4 (PDE4), a target for anti-inflammatory therapy in respiratory diseases. nih.gov One such derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showed promising activity and selectivity towards PDE4B isoenzymes. nih.gov

Anti-inflammatory Activity of Pyridazine Derivatives

| Compound/Derivative | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|

| 6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone | Not specified | Activity similar to indomethacin | nih.gov |

| Pyrazole–pyridazine hybrids (5f and 6f) | Selective COX-2 inhibition | Stronger COX-2 inhibitory effect than celecoxib (B62257) | nih.gov |

| Pyridazine-based compounds (9a, 9b, 12, 16b, 17) | Selective COX-2 inhibition | Better COX-2 inhibition than celecoxib with good gastric safety | nih.gov |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4 inhibition | Promising activity and selectivity for PDE4B | nih.gov |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-2 inhibition | Efficiently inhibit COX with better affinity to COX-2 | mdpi.com |

The antioxidant properties of pyridazine derivatives have been a subject of interest in several studies. The presence of hydroxyl groups in the structure of compounds like this compound contributes to their ability to scavenge free radicals, thus protecting cells from oxidative stress.

Research has shown that phenolic compounds can inhibit lipid peroxidation and reduce cellular damage caused by reactive oxygen species (ROS). In the context of pyridazine derivatives, their antioxidant activity often complements their other biological effects, such as anti-inflammatory properties. For example, some pyrrolo[3,4-d]pyridazinone derivatives have been reported to possess both anti-inflammatory and antioxidant activity. mdpi.com Similarly, pyrimidine (B1678525) derivatives have demonstrated the ability to reduce ROS levels in inflammatory cell models, confirming their antioxidant capabilities. mdpi.com

The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net For example, pyridyl substituted thiazolyl triazole derivatives have been synthesized and evaluated for their antioxidant activity, with some compounds showing remarkable results. scielo.br

Antioxidant Activity of Pyridazine and Related Derivatives

| Compound/Derivative | Assay/Model | Key Findings | Reference(s) |

|---|---|---|---|

| 6-Methylpyridine-2,4-diol | Free radical scavenging | Hydroxyl groups contribute to antioxidant activity | |

| Pyrrolo[3,4-d]pyridazinone derivatives | Not specified | Possess both anti-inflammatory and antioxidant activity | mdpi.com |

| Pyrimidine derivatives L1 and L2 | ROS assay in THP-1 cells | Reduced free radical levels | mdpi.com |

| Pyridyl substituted thiazolyl triazole derivatives | DPPH radical scavenging | Remarkable antioxidant activity | scielo.br |

| 4-nerolidylcatechol derivatives | DPPH and ABTS assays | Comparable activity to BHA and BHT | nih.gov |

Pyridazine derivatives have emerged as a promising class of compounds in the search for new anticancer agents. researchgate.netnih.gov Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in cancer cells.

Several studies have demonstrated the cytotoxic effects of pyridazine derivatives against various cancer cell lines. nih.gov For instance, a series of 3,6-disubstituted pyridazines showed excellent to moderate anticancer action against two human breast cancer cell lines, T-47D and MDA-MB-231. nih.gov The most potent of these compounds were further investigated and found to induce apoptosis and cause cell cycle arrest. nih.gov

The anticancer potential of these compounds is not limited to breast cancer. Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govCurrent time information in Bangalore, IN.triazine sulfonamides, which are structurally related to pyridazines, have exhibited strong anticancer properties against various cancer cell lines with IC50 values in the low micromolar range. nih.gov These compounds were found to induce significant DNA damage in cancer cells. nih.gov

Anticancer Activity of Pyridazine and Related Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3,6-disubstituted pyridazines | T-47D and MDA-MB-231 (breast cancer) | Good anti-proliferative action, induction of apoptosis | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govCurrent time information in Bangalore, IN.triazine sulfonamides | Various cancer cell lines | Strong anticancer properties (IC50 = 0.17–1.15 μM) | nih.gov |

| 3,6-diunsaturated 2,5-diketopiperazines | A549 (lung) and Hela (cervical) | Moderate to good anticancer capacities (IC50 = 0.7 to 8.9 μM) | mdpi.com |

| Hydroquinone-chalcone-pyrazoline hybrids | MCF-7 (breast) and HT-29 (colorectal) | Cytotoxic activity with IC50 values from 28.8 to 124.6 µM | mdpi.com |

| Triazolopyrimidine derivatives | MCF-7 (breast) and A549 (lung) | Promising anticancer activities compared to doxorubicin | ptfarm.pl |

The pyridazine nucleus is a structural component in compounds that have been investigated for their antiviral activity. researchgate.netrjptonline.org While direct studies on the antiviral properties of this compound are limited, the broader class of pyridazine derivatives has shown potential.

For example, favipiravir, an antiviral drug known for its activity against RNA viruses, has analogues that can be synthesized using 6-Methylpyridine-2,4-diol as an intermediate, a compound structurally related to this compound. This suggests that the pyridazine/pyridine-diol scaffold could be a valuable starting point for the development of new antiviral agents.

Research into other nitrogen-containing heterocyclic compounds, such as pyridine (B92270) derivatives, has also revealed promising antiviral activities. mdpi.com The presence of specific functional groups on the heterocyclic ring can enhance these properties. mdpi.com

Pyridazine derivatives have been reported to possess analgesic properties. researchgate.netnih.gov The search for new and effective pain relief medications has led to the exploration of various chemical scaffolds, including the pyridazine ring.

A study on a series of 6-substituted-3(2H)-pyridazinone derivatives found that several compounds possessed significant analgesic effects in the phenylbenzoquinone-induced writhing test in mice. nih.gov Importantly, the most active of these derivatives did not show gastric ulcerogenic effects at the tested dose. nih.gov Another study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives also reported potent analgesic activity for some of the synthesized compounds, even more so than aspirin. nih.gov

The analgesic activity of these compounds is often linked to their anti-inflammatory properties, as pain is a cardinal sign of inflammation. researchgate.netpensoft.net However, some compounds may exert their analgesic effects through mechanisms independent of their anti-inflammatory action.

Analgesic Activity of Pyridazine Derivatives

| Compound/Derivative | Animal Model/Test | Key Findings | Reference(s) |

|---|---|---|---|

| 6-substituted-3(2H)-pyridazinone derivatives (8a, 8b, 8d, 8e) | Phenylbenzoquinone-induced writhing test (mice) | Significant analgesic effects, void of gastric ulcerogenic effect | nih.gov |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives (Va, Vb, Vc) | Not specified | More potent analgesic activity than ASA | nih.gov |

| Nictinohydrazide and isonictinohydrazide derivatives | Acetic acid-induced writhing (mice) | Moderate analgesic activity for some derivatives | researchgate.net |

| Novel pyrrolic compounds | Formalin test (rats) | Analgesic action against chemical stimuli | pensoft.net |

Inhibitory Properties against Specific Biological Targets (e.g., AKT1, PDE5, Monoamine Oxidase, DHPS)

Substituted pyridazine structures are recognized as biologically active compounds with potential therapeutic applications. researchgate.net Their importance in medicinal chemistry stems from their demonstrated ability to inhibit a variety of biological targets. researchgate.net While direct studies on this compound are not extensively documented in publicly available research, the broader class of pyridazine derivatives has shown inhibitory activity against several key enzymes and receptors.

Notable targets for which pyridazine-containing compounds have shown inhibitory potential include:

AKT1 (Protein Kinase B): A serine/threonine-specific protein kinase that plays a crucial role in cell proliferation, survival, and metabolism. Inhibition of the AKT pathway is a key strategy in cancer therapy. researchgate.net

Phosphodiesterase 5 (PDE5): An enzyme that degrades cGMP. Its inhibition is the mechanism of action for drugs used to treat erectile dysfunction and pulmonary hypertension. researchgate.net

Monoamine Oxidase (MAO): Enzymes involved in the metabolism of neurotransmitters. MAO inhibitors are used in the treatment of depression and Parkinson's disease. researchgate.net

Dihydropteroate Synthase (DHPS): An enzyme essential for folate synthesis in microorganisms. It is a well-established target for sulfonamide antibacterial drugs. researchgate.net

The structural features of this compound, specifically the pyridazine core substituted with a methyl group and two hydroxyl groups, provide a foundation for potential interactions with the active sites of these and other enzymes.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. gardp.orgslideshare.net By making systematic modifications to a lead compound, chemists can identify the key structural features—the pharmacophore—responsible for its therapeutic effects and optimize them to enhance potency and reduce side effects. gardp.org

For pyridazine derivatives, SAR studies have been crucial in identifying potent therapeutic candidates. For instance, research on 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid analogues revealed that different aryl substituents significantly impact their in vitro antibacterial activity against both Gram-positive and Gram-negative organisms. researchgate.net

In another example, studies on p38 MAP kinase inhibitors identified a pyrazolopyridine compound with potent in vitro activity against TNFα production. acs.org However, this hit compound suffered from poor metabolic stability. acs.org Subsequent structural modifications, leading to tetrahydropyrazolopyrimidine derivatives, resulted in an improved pharmacokinetic profile while maintaining potent in vivo activity. acs.org This highlights a common SAR strategy: modifying a core structure to improve drug-like properties such as metabolic stability and bioavailability. acs.org These examples underscore the importance of the pyridazine core and its substituents in defining the biological activity and therapeutic potential of this class of compounds.

Molecular Docking and In Silico Modeling for Drug Discovery

Molecular docking and other in silico modeling techniques are powerful tools in modern drug discovery, allowing researchers to predict and analyze the interaction between a small molecule (ligand) and a biological target (receptor) at the molecular level. biointerfaceresearch.comnih.gov These computational approaches are essential for understanding binding modes, predicting binding affinities, and guiding the design of more effective inhibitors. nih.govmdpi.com

For pyridazine-based compounds, molecular docking has been successfully applied to elucidate their mechanism of action. In a study on pyrimido[4,5-c]pyridazine (B13102040) derivatives as potential AKT1 inhibitors, molecular docking was used to predict their binding energies and interaction patterns within the enzyme's active site. researchgate.net The docking process involves preparing the 3D structures of both the ligand and the protein target and then using an algorithm to find the optimal binding conformation. biointerfaceresearch.comjksus.org

The results of such studies can be summarized to compare the potential efficacy of different analogues. For example, the docking scores for several pyrimido[4,5-c]pyridazine compounds against AKT1 showed promising binding energies, with one compound (3a) identified as the most active. researchgate.net

Table 1: Example of Docking Scores for Pyrimido[4,5-c]pyridazine Analogues against AKT1

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| 3a | -9.65 | Data not fully available in source |

| 3e | Lower than -7.9 | Data not fully available in source |

| Reference (Ipasertib) | -7.9 | Data not fully available in source |

This table is based on data for pyrimido[4,5-c]pyridazine analogues from a study by Khiangte (2021) and serves as an illustrative example of in silico evaluation. researchgate.net

These in silico methods allow for the rapid screening of virtual libraries of compounds and provide critical insights that guide the synthesis and subsequent preclinical evaluation of the most promising candidates. biointerfaceresearch.comjksus.org

Preclinical Evaluation Methodologies for this compound-based Agents

Before any potential drug candidate can be tested in vivo, its efficacy and mechanism of action must be characterized through a battery of in vitro assays. mdpi.com These studies are performed in a controlled laboratory environment using isolated cells, proteins, or microorganisms. researchgate.net

For agents based on the this compound scaffold, relevant in vitro studies would depend on the intended therapeutic target. For example, if evaluating antibacterial potential, the Minimum Inhibitory Concentration (MIC) is a key parameter. The MIC is determined using microdilution techniques, where various concentrations of the compound are incubated with a standardized suspension of bacteria to find the lowest concentration that prevents visible growth. researchgate.net

Table 2: Example of In Vitro Antibacterial Activity (MIC) for Pyridazine-3-carboxylic Acid Analogues

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |

|---|---|---|

| Analogue 1 | >100 | >100 |

| Analogue 2 | 50 | 25 |

| Analogue 3 | 12.5 | 6.25 |

| Ciprofloxacin | 0.78 | 0.39 |

This table is a representative example based on findings for pyridazine-3-carboxylic acid analogues and is for illustrative purposes. researchgate.net

If the target is an enzyme involved in inflammation, such as p38 MAP kinase, an relevant in vitro assay would measure the inhibition of cytokine production (e.g., TNFα) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). acs.org The potency is often expressed as an IC50 value, the concentration of the inhibitor required to reduce the biological response by 50%. acs.org

For pyridazine-based agents targeting inflammatory diseases, a common model is the rat lipopolysaccharide (LPS)-induced TNFα production model. In this model, the compound is administered to rats, which are then challenged with LPS to induce a systemic inflammatory response. The efficacy of the compound is measured by its ability to reduce the levels of circulating TNFα, with results often reported as an ED50 (the dose required to produce a 50% therapeutic effect). acs.org

Table 3: Example of In Vivo Efficacy in a Rat Inflammation Model

| Compound | Rat LPS-induced TNFα ED50 (mg/kg) |

|---|---|

| 3f (Tetrahydropyrazolopyrimidine) | 0.05 |

| BIRB-796 (Reference) | 2.60 |

| VX-745 (Reference) | 39.9 |

This table shows comparative in vivo efficacy for a p38 inhibitor analogue as reported in a 2012 study, illustrating the type of data generated. acs.org

For potential anticancer agents, a relevant in vivo model could be the 4T1 mouse mammary model, which mimics human breast cancer in its growth and metastatic characteristics. mdpi.com In such studies, the agent is administered to tumor-bearing mice, and efficacy is evaluated by measuring the reduction in tumor growth or the inhibition of metastasis to distant organs like the lungs. mdpi.com

In Vitro Efficacy Studies

Pharmaceutical Development and Challenges

The transition of a promising compound from a preclinical candidate to a marketable pharmaceutical is a complex, multi-stage process fraught with challenges. For a molecule like this compound or its derivatives, these challenges would span chemical synthesis, formulation, and demonstrating safety and efficacy in clinical trials.

A primary challenge in pharmaceutical development is optimizing the drug's pharmacokinetic profile. Many potent compounds identified in early screening fail due to poor properties such as low solubility, poor metabolic stability, or low oral bioavailability. acs.org For example, early aminopyrazole analogues in a p38 inhibitor program showed high potency but were plagued by rapid metabolism, leading to short half-lives that limited their in vivo efficacy. acs.org Overcoming such issues often requires extensive medicinal chemistry efforts to modify the molecular structure without losing desired activity.

Further challenges include scaling up the chemical synthesis from laboratory milligrams to commercial kilograms in a cost-effective and environmentally sustainable manner. The development of a stable, effective, and patient-friendly formulation is another critical hurdle. Finally, the compound must undergo rigorous toxicology studies and phased clinical trials to prove its safety and efficacy in humans, a long and expensive endeavor with a high rate of attrition.

Development of Pyridazine-based Pharmaceutical Agents

The pyridazine ring is a heterocyclic motif that has garnered significant interest among medicinal chemists. ekb.eg Its unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for robust, dual hydrogen-bonding, make it a valuable scaffold in drug design. nih.gov These characteristics can be crucial for molecular recognition and interaction with biological targets. nih.govblumberginstitute.org The pyridazine structure is considered an attractive, less lipophilic substitute for the more common phenyl ring and can be used as a core scaffolding element or a pharmacophoric moiety. nih.gov Appropriately substituted pyridazines exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. ekb.egresearchgate.net

The versatility of the pyridazine nucleus makes it a promising template for developing novel therapeutic agents. mdpi.com For instance, researchers have developed pyridazine-pyrazoline hybrids as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Several of these compounds demonstrated significant antiproliferative activity and the ability to induce apoptosis in cancer cells. nih.gov In other research, pyridazine derivatives have been identified as potent cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with a potentially better gastric safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The compound this compound (also known as Methylmaleic Hydrazide) serves as a key chemical intermediate in the synthesis of more complex pyridazine derivatives. chemsrc.com It is a building block used to create molecules like 3,6-Dichloro-4-methylpyridazine (B106839), which can then be further modified to produce a variety of biologically active compounds for life science research. chemsrc.com While not a final pharmaceutical agent itself, its role as a precursor is fundamental to the development of new pyridazine-based drugs.

Table 1: Research Findings on Pyridazine-based Pharmaceutical Agents

| Compound Class | Target/Activity | Key Findings |

| Pyridazine-pyrazoline hybrids | EGFR Inhibition (Anticancer) | Compounds IXn and IXg showed excellent EGFR inhibitory effects with IC50 values of 0.65 µM and 0.75 µM, respectively, compared to the standard drug Erlotinib (IC50 = 0.95 µM). They were also shown to induce apoptosis and cause cell cycle arrest in renal cancer cells. nih.gov |

| Pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives | COX-2 Inhibition (Anti-inflammatory) | Compound 9a exhibited potent COX-2 inhibition (IC50 = 15.50 nM) and a superior selectivity index (21.29) compared to the standard drug celecoxib (IC50 = 17.79 nM, SI = 17.98). mdpi.com |

| 3-Aminopyridazine derivatives | Monoamine Oxidase (MAO) Inhibition (Antidepressant) | Minaprine, a 3-aminopyridazine, was approved as an antidepressant but later withdrawn. nih.gov Newer derivatives like deucravacitinib (B606291) (a TYK2 inhibitor) highlight the continued importance of this scaffold. nih.gov |

Drug Delivery Systems and Nanocomposite Formulations

The effective delivery of pharmaceutical agents to their target sites is a significant challenge in drug development, often hindered by issues like poor water solubility of the drug. kashanu.ac.ir To overcome these limitations, advanced drug delivery systems (DDS) utilizing nanocomposite materials are being extensively investigated. kashanu.ac.ir These systems can improve the bioavailability and stability of drugs and enable controlled or targeted release. nih.govijddt.com Polymers such as chitosan, polylactic acid (PLA), and polyethylene (B3416737) oxide (PEO) are frequently used to create these delivery vehicles, which can be designed as nanoparticles, microparticles, or gels. kashanu.ac.irijddt.com

The pyridazine scaffold is also relevant in this domain. Research has been conducted on incorporating novel pyridazine derivatives into drug delivery systems to enhance therapeutic outcomes. georgiasouthern.edu One such approach involves using micellar nanoparticles to deliver pyridazine-based antiviral compounds. georgiasouthern.edu This system is designed to be pH-responsive, meaning the drug-loaded nanoparticle remains stable until it reaches a specific acidic environment within the cell, at which point it dissociates and releases the drug at the target location. georgiasouthern.edu This strategy is being explored for the treatment of mosquito-borne viruses like Dengue and Zika. georgiasouthern.edu

Furthermore, chitosan-based nanocomposites have been developed for targeted drug delivery. researchgate.net While not specifically mentioning this compound, these systems are designed to carry pyridine-class compounds. The inherent properties of materials like chitosan, which is biodegradable and biocompatible, make it an excellent candidate for creating vehicles that can release drugs in a controlled manner, potentially reducing systemic toxicity and improving efficacy. kashanu.ac.ir The development of such systems, including nanosponges and polymer-based films, offers a versatile platform for delivering a wide range of therapeutics, including those derived from pyridazine intermediates. ijddt.com

Table 2: Data on Pyridazine-Related Drug Delivery Systems

| Delivery System Type | Polymer/Material | Drug/Compound Type | Key Findings |

| Micellar Nanoparticles | mPEG-PLA (methoxy poly(ethylene glycol)-co-poly(lactic acid)) | Novel Pyridazine Derivatives | Designed for pH-responsive drug release at pH 6.0 to target the trans-Golgi network within cells for antiviral therapy against Dengue and Zika viruses. georgiasouthern.edu |

| Nanosponges (in gel) | β-cyclodextrin, Ethylcellulose | Clotrimazole | Optimized formulation showed high entrapment efficiency (94.38%), sustained drug release over 12 hours, and enhanced antifungal efficacy in in-vivo models. ijddt.com |

| Polymeric Microspheres | Ethylcellulose, HPMC | Unnamed Drug | Optimized formulation (F2) demonstrated sustained release over 20 hours with a particle size of 278.69 µm and an entrapment efficiency of 82.21%. ijddt.com |

Applications of 4 Methylpyridazine 3,6 Diol Beyond Medicinal Chemistry

Materials Science Applications of 4-Methylpyridazine-3,6-diol Derivatives

The inherent properties of the pyridazine (B1198779) nucleus, such as its electron-deficient nature and ability to participate in hydrogen bonding and coordination chemistry, make its derivatives interesting candidates for the development of advanced materials.

Organic Photoelectric Materials

Derivatives of pyridazine and related nitrogen-containing heterocycles are being explored for their potential in organic photoelectric materials, which are key components in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The electron-withdrawing nature of the pyridazine ring can be utilized to tune the electronic properties of organic molecules, influencing their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical factor in designing efficient materials for charge transport and light emission or absorption.

For instance, in the context of OLEDs, host materials incorporating heterocyclic structures are crucial for achieving high quantum efficiencies. While direct research on this compound for this purpose is not widely documented, the principles of material design suggest its potential. The diol functionality could serve as a point for further chemical modification, allowing for the attachment of other functional groups to create molecules with tailored photophysical properties. The ability of pyridazine derivatives to act as ligands for metal complexes also opens avenues for the development of phosphorescent emitters.

In the realm of OSCs, the design of donor and acceptor materials with appropriate energy levels is paramount for efficient exciton (B1674681) dissociation and charge transport. Small molecules based on acceptor-donor-acceptor (A-D-A) architectures have shown promise. Pyridazine derivatives, with their electron-deficient character, could potentially serve as the acceptor component in such systems. Theoretical studies using Density Functional Theory (DFT) on related heterocyclic structures have demonstrated how structural modifications can significantly influence the optoelectronic properties of materials for organic solar cells. mdpi.com

Electrolytes for Lithium-ion Batteries

The development of safer and more efficient electrolytes is a critical area of research for next-generation lithium-ion batteries (LIBs). Additives play a crucial role in forming a stable solid electrolyte interphase (SEI) on the electrodes, which is essential for long cycle life and fast charging capabilities. While classical additives have their limitations, researchers are exploring novel compounds to enhance battery performance. nih.gov

Although direct application of this compound in LIB electrolytes is not extensively reported, derivatives of related heterocyclic compounds are being investigated. The nitrogen atoms in the pyridazine ring can coordinate with lithium ions, potentially influencing their transport properties within the electrolyte. Furthermore, the diol groups could be functionalized to create additives that polymerize on the electrode surface, forming a protective and ionically conductive SEI layer. The electrochemical stability of the pyridazine ring is another important factor that would determine its suitability for this application.

Agrochemical Applications

The pyridazine scaffold is a well-known pharmacophore in the agrochemical industry, with many derivatives exhibiting potent biological activities against weeds and pests. researchgate.net

Herbicides and Pesticides

Research has shown that certain pyridazine derivatives possess significant herbicidal properties. For example, a series of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed excellent bleaching and herbicidal activities. Another study focused on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, some of which exhibited herbicidal activities equal to or higher than the commercial herbicide diflufenican (B1670562) against certain weeds. nih.gov These findings highlight the potential of the 6-methylpyridazine core, which is present in this compound, as a building block for new herbicides. The mode of action for some of these herbicidal pyridazine derivatives involves the inhibition of enzymes crucial for plant growth, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.org

The diol functionality in this compound offers a reactive handle for the synthesis of a diverse library of derivatives to be screened for herbicidal or pesticidal activity. By modifying the hydroxyl groups, researchers can systematically alter the compound's polarity, solubility, and interaction with biological targets, potentially leading to the discovery of new and effective agrochemicals. The table below summarizes the herbicidal activity of some pyridazine derivatives, demonstrating the potential of this class of compounds.

| Compound Type | Target Weeds | Observed Activity | Reference |

| 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Dicotyledonous plants | Excellent bleaching and herbicidal activities at low doses. | |

| 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Dicotyledonous plants | Equal or higher herbicidal activities compared to commercial herbicide diflufenican. nih.gov | nih.gov |

| Aryl-naphthyl methanone (B1245722) derivatives (HPPD inhibitors) | Various weeds | Good herbicidal activity in post-emergence applications. frontiersin.org | frontiersin.org |

Supramolecular Chemistry and Host-Guest Interactions